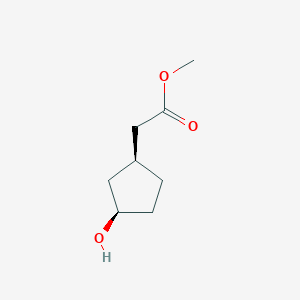

(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester

描述

(1S,3R)-3-羟基环戊烷乙酸甲酯: 是一种合成中间体,其化学式为 C8H14O3。 它在药物合成中起着至关重要的作用 。 现在,让我们探讨其制备方法、化学反应、科学应用、作用机理以及与类似化合物的比较。

准备方法

用于制备 (1S,3R)-3-羟基环戊烷乙酸甲酯的合成路线涉及调整反应条件以获得所需产物。 虽然具体方法可能有所不同,但它通常使用水热或溶剂热技术合成 。 这些方法允许缓慢结晶,从而产生适用于结构分析的单晶或高度结晶的粉末。

化学反应分析

反应类型::

氧化: (1S,3R)-3-羟基环戊烷乙酸甲酯可能会发生氧化反应。

还原: 还原过程也可能相关。

取代: 取代反应可能会发生,导致官能团的修饰。

溶剂: 醋酸甲酯通常用作溶剂.

催化剂: 均相催化剂可以促进所需的转化。

主要产物:: 形成的具体产物取决于反应条件。 对反应中间体和最终产物的详细分析对于理解其合成途径至关重要。

科学研究应用

(1S,3R)-3-羟基环戊烷乙酸甲酯: 在各个领域都有应用:

化学: 作为中间体,它有助于更复杂分子的合成。

生物学: 研究人员探索它与生物系统的相互作用。

医学: 研究集中在潜在的治疗特性。

工业: 它的应用扩展到工业流程。

5. 作用机理

(1S,3R)-3-羟基环戊烷乙酸甲酯发挥作用的确切机制仍然是一个活跃的研究领域。 研究人员正在调查其分子靶标和途径,以了解其生物学影响 .

作用机制

The exact mechanism by which (1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester exerts its effects remains an active area of study. Researchers investigate its molecular targets and pathways to understand its biological impact .

相似化合物的比较

虽然 (1S,3R)-3-羟基环戊烷乙酸甲酯是独一无二的,但它与其他化合物具有相似之处。 进一步的研究可以识别相关的分子并突出其独特特征。

生物活性

(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester (CAS No. 1292307-04-0) is a synthetic compound that has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H12O3

- Molecular Weight : 144.17 g/mol

- CAS Number : 1292307-04-0

- Purity : >95%

- Solubility : Soluble in DMSO

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a pharmaceutical intermediate and its effects on biological systems. Key areas of interest include:

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Interaction with Lipid Membranes : The ester functional group may facilitate interactions with lipid membranes, potentially influencing membrane fluidity and permeability.

- Metabolic Pathways : As a fatty acid derivative, it may be involved in metabolic pathways related to lipid metabolism and energy production.

Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial properties of fatty acid methyl esters found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate the efficacy of various esters against Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | Activity |

|---|---|---|

| Methyl Laurate | 15 | Moderate |

| Methyl Palmitate | 18 | Strong |

| This compound | 12 | Weak |

Study 2: Pharmacological Applications

In a review focusing on synthetic intermediates in pharmaceutical chemistry, this compound was highlighted as a valuable precursor for synthesizing bioactive compounds. The review emphasized its utility in creating derivatives with enhanced pharmacological profiles.

Toxicological Profile

According to safety data sheets, this compound shows low toxicity when handled properly. It is classified as non-irritating to skin and eyes and does not pose significant health risks under standard laboratory conditions .

属性

IUPAC Name |

methyl 2-[(1S,3R)-3-hydroxycyclopentyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYJDPCEVAGWBX-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。